(2-Methylpyrimidin-4-yl)methanediol

Description

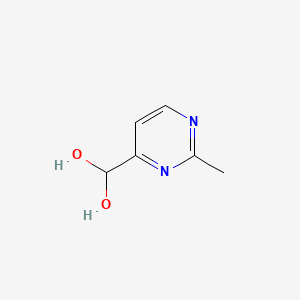

(2-Methylpyrimidin-4-yl)methanediol is a pyrimidine derivative featuring a methyl group at the 2-position and a methanediol group (CH(OH)₂) at the 4-position of the heterocyclic ring. Methanediol (H₂C(OH)₂), the hydrated form of formaldehyde, is known for its equilibrium with oligomers in aqueous solutions and its role in biological systems as a transport form of formaldehyde . The pyrimidine backbone confers aromatic stability, while the methyl and diol substituents influence solubility, reactivity, and intermolecular interactions.

Properties

CAS No. |

1005-25-0 |

|---|---|

Molecular Formula |

C6H8N2O2 |

Molecular Weight |

140.142 |

IUPAC Name |

(2-methylpyrimidin-4-yl)methanediol |

InChI |

InChI=1S/C6H8N2O2/c1-4-7-3-2-5(8-4)6(9)10/h2-3,6,9-10H,1H3 |

InChI Key |

NGDVGANODBPOPQ-UHFFFAOYSA-N |

SMILES |

CC1=NC=CC(=N1)C(O)O |

Synonyms |

4-Pyrimidinemethanediol, 2-methyl- (7CI,8CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical-Chemical Properties

(a) Methoxy vs. Methyl Groups

- (2-Methoxypyrimidin-4-yl)methanol (CAS 38696-25-2) differs by having a methoxy (-OCH₃) group at the 2-position and a single hydroxymethyl (-CH₂OH) group at the 4-position. The latter’s methyl group is less polar, which may lower solubility in polar solvents .

(b) Diol vs. Monool Functionality

- Methanediol’s dual hydroxyl groups (CH(OH)₂) increase hydrogen-bonding capacity compared to monools like -CH₂OH. This enhances solubility in water and polar solvents but may also promote instability via dehydration or oligomerization under acidic or elevated-temperature conditions . For example, methanediol in aqueous solutions exists in equilibrium with formaldehyde and oligomers, a behavior likely shared by (2-Methylpyrimidin-4-yl)methanediol .

Solubility and Phase Behavior

- Aqueous Solubility : Methanediol’s solubility is highly dependent on environmental conditions. Simulations predict Henry’s law constants ranging from 10⁴ to 10⁶ M atm⁻¹, indicating significant variability in gas-liquid partitioning . For this compound, the pyrimidine ring’s hydrophobicity may reduce aqueous solubility compared to unsubstituted methanediol.

- Solvent Interactions : Classical molecular dynamics studies show that methanediol forms stable hydrogen bonds with water, with radial distribution functions matching ab initio simulations. This behavior is critical for predicting the solvation of this compound in pharmaceutical or industrial formulations .

Data Table: Key Properties of this compound and Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.